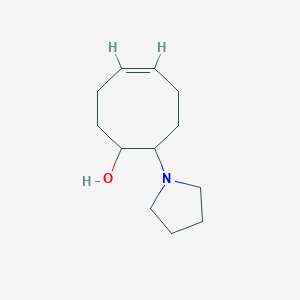

(4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol

Description

Significance of Complex Heterocyclic Scaffolds in Molecular Design

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the design of new molecules. nih.gov Nitrogen-containing heterocycles are particularly prominent, forming the core of a vast number of natural products and synthetic compounds with significant biological and pharmacological relevance. mdpi.comnih.gov Over 85% of all biologically active chemical entities contain a heterocyclic fragment, underscoring their central role in drug discovery. nih.gov

The inclusion of heteroatoms within a cyclic framework introduces unique physicochemical properties, such as modulated solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. nih.govresearchgate.net These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. nih.gov Furthermore, the three-dimensional arrangement of atoms in heterocyclic scaffolds allows for precise spatial orientation of functional groups, which is crucial for selective interactions with biological targets like enzymes and receptors. nih.gov The development of advanced synthetic methodologies, including metal-catalyzed cross-coupling reactions, has significantly expanded the accessible chemical space of functionalized heterocycles, enabling chemists to design and create increasingly complex and effective molecules. nih.gov

Research Context of Pyrrolidine-Containing Molecules in Synthetic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and valuable scaffold in organic chemistry. researchgate.netontosight.ai This motif is present in a wide array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acids proline and hydroxyproline. mdpi.comwikipedia.org The prevalence of the pyrrolidine ring in nature has inspired its extensive use in the synthesis of pharmaceuticals. ontosight.ai

The structural features of the pyrrolidine ring offer several advantages in medicinal chemistry. Its non-planar, puckered conformation allows for the creation of stereochemically complex molecules, with the potential for up to four stereogenic centers leading to 16 different stereoisomers. nih.gov This stereochemical diversity is crucial for achieving high selectivity and potency in drug-target interactions. nih.gov Pyrrolidine derivatives are integral components of numerous approved drugs, including antivirals, antibiotics, and central nervous system agents. mdpi.comontosight.ai Synthetic chemists continue to explore novel methods for the construction and functionalization of the pyrrolidine ring, highlighting its enduring importance as a privileged structure in drug discovery. nih.govresearchgate.net

Role of Cyclooctene (B146475) Moieties in Chemical Synthesis and Methodological Development

Cyclooctene, an eight-membered cycloalkene, and its derivatives play a significant role in modern chemical synthesis and the development of new reaction methodologies. The geometry of the double bond within the eight-membered ring can exist in either a cis (Z) or a more strained trans (E) configuration. bas.bg This strain in trans-cyclooctene (B1233481) is a key feature exploited in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloadditions (SPAAC) and inverse electron-demand Diels-Alder (IEDDA) reactions. rsc.orgnih.gov These reactions are exceptionally fast and can proceed under physiological conditions without the need for a catalyst, making them invaluable tools for labeling and imaging biomolecules in living systems. sigmaaldrich.comsigmaaldrich.com

Beyond bioorthogonal applications, cyclooctene serves as a versatile building block in organic synthesis. It can undergo various transformations, such as ring-opening metathesis polymerization (ROMP) to produce polymers with specific properties. researchgate.netresearchgate.net The synthesis of functionalized cyclooctene derivatives, including cyclooctenols, provides access to a range of complex molecular architectures. chemicalbook.com The development of methods for the stereoselective synthesis of substituted cyclooctenes continues to be an active area of research, driven by the utility of these scaffolds in constructing intricate target molecules. bas.bg

Current Research Gaps and Novelty of the (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol Scaffold

The chemical compound this compound, with the CAS number 2060523-32-0, represents a novel molecular scaffold that combines the key structural features of both a pyrrolidine ring and a functionalized cis-cyclooctene moiety. bldpharm.com A thorough review of the current scientific literature reveals a significant research gap concerning this specific molecule. While extensive research exists on pyrrolidine-containing compounds and various cyclooctene derivatives independently, their combined architecture in this compound appears to be a largely unexplored area.

The novelty of this scaffold lies in the unique spatial arrangement and potential synergistic effects of its constituent parts. The presence of the pyrrolidine group introduces a basic nitrogen atom and a stereochemically rich subunit. The cyclooctenol framework provides a conformationally flexible eight-membered ring with a nucleophilic hydroxyl group and a reactive double bond. This combination of functional groups in a single molecule opens up new avenues for synthetic transformations and the exploration of novel biological activities. The lack of detailed research findings on its synthesis, properties, and potential applications highlights a clear opportunity for future investigation in the field of synthetic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

(4Z)-8-pyrrolidin-1-ylcyclooct-4-en-1-ol |

InChI |

InChI=1S/C12H21NO/c14-12-8-4-2-1-3-7-11(12)13-9-5-6-10-13/h1-2,11-12,14H,3-10H2/b2-1- |

InChI Key |

GSFMIBVRJQLIMQ-UPHRSURJSA-N |

Isomeric SMILES |

C1CCN(C1)C2CC/C=C\CCC2O |

Canonical SMILES |

C1CCN(C1)C2CCC=CCCC2O |

Origin of Product |

United States |

Synthetic Strategies for 4z 8 Pyrrolidin 1 Yl Cyclooct 4 En 1 Ol

Retrosynthetic Analysis of the (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol Framework

A retrosynthetic analysis of the target molecule allows for the logical disconnection of the complex structure into simpler, more readily available starting materials. This process highlights the key bond formations and strategic considerations necessary for a successful synthesis.

Disconnection Approaches for Pyrrolidine (B122466) Ring Formation

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in many biologically active compounds. rsc.org A primary disconnection strategy for the pyrrolidine ring in the target molecule involves breaking the C-N and one of the C-C bonds. This leads to precursors suitable for a [3+2] cycloaddition reaction. Specifically, an azomethine ylide and a dipolarophile can be envisioned as the key reactive partners. wikipedia.orgwikipedia.org This approach is advantageous due to its high degree of stereocontrol and efficiency in forming the five-membered ring. rsc.org

Cyclooctene (B146475) Ring Construction Methodologies

The eight-membered cyclooctene ring presents a synthetic challenge due to entropic factors that disfavor the formation of medium-sized rings. A powerful and widely used method for the construction of such rings is ring-closing metathesis (RCM). researchgate.netnih.gov This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin. umn.edu Retrosynthetically, cleaving the double bond of the cyclooctene ring via RCM leads to a linear diene precursor, which is a more accessible synthetic target.

Integration of Pyrrolidine and Cyclooctene Substructures

The integration of the pyrrolidine and cyclooctene moieties can be approached in two main ways. The first strategy involves the formation of the cyclooctene ring first, followed by the construction of the pyrrolidine ring on the pre-formed cyclooctene scaffold. This would involve a 1,3-dipolar cycloaddition of an azomethine ylide onto the double bond of a functionalized cyclooctene. The second, and often more convergent approach, is to construct the pyrrolidine ring early in the synthesis and then perform the ring-closing metathesis to form the cyclooctene ring from a diene-substituted pyrrolidine precursor.

Targeted Synthesis of the Pyrrolidine Core

1,3-Dipolar Cycloaddition Approaches for Pyrrolidine Ring Synthesis

The 1,3-dipolar cycloaddition is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. wikipedia.org This reaction involves the concertedly or stepwise reaction of a 1,3-dipole with a dipolarophile. researchgate.net In the context of pyrrolidine synthesis, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is particularly effective. wikipedia.orgnih.gov

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly reactive and are often generated in situ. wikipedia.orgnih.gov They can be generated from a variety of precursors, including the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. wikipedia.orgnih.gov

For the synthesis of this compound, a plausible forward synthesis would involve the reaction of a suitable cyclooctene-derived dipolarophile with an azomethine ylide. The choice of substituents on both the ylide and the dipolarophile can influence the regioselectivity and stereoselectivity of the cycloaddition. researchgate.netnih.gov The reaction is typically performed in an inert solvent, and the specific conditions can be tailored to the reactivity of the chosen substrates. durham.ac.uk

The following table outlines a hypothetical reaction scheme based on the principles of 1,3-dipolar cycloaddition for the synthesis of a pyrrolidine-fused cyclooctane framework.

| Reactant 1 (Azomethine Ylide Precursor) | Reactant 2 (Dipolarophile) | Reaction Type | Product |

| N-benzylglycine ethyl ester and an aldehyde | (Z)-Cyclooct-4-en-1-one | 1,3-Dipolar Cycloaddition | A pyrrolidine-fused cyclooctanone derivative |

Stereocontrol in Cycloaddition Reactions

Cycloaddition reactions represent a powerful tool for the construction of the pyrrolidine ring with a high degree of stereocontrol. The [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles is a particularly relevant strategy for forming the five-membered nitrogen-containing ring. The stereochemical outcome of these reactions is influenced by the geometry of the azomethine ylide and the dienophile, as well as the reaction conditions.

The formation of substituted pyrrolidines often proceeds with excellent stereoselectivity. osaka-u.ac.jp Intramolecular cyclization approaches, such as the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into sp³ C-H bonds, are also recognized as powerful methods for the efficient construction of pyrrolidine rings. osaka-u.ac.jp

For the synthesis of complex pyrrolidine-containing molecules, the choice of starting materials and catalysts is crucial in dictating the stereochemistry of the final product. While various methods exist for the synthesis of pyrrolidines, many require the preparation of specific starting materials, which can limit their versatility. osaka-u.ac.jp

| Reaction Type | Key Features | Stereochemical Control | Ref |

| [3+2] Cycloaddition | Formation of five-membered ring from a 1,3-dipole and a dipolarophile. | High stereoselectivity achievable based on reactants and conditions. | osaka-u.ac.jp |

| Intramolecular Amination | Cyclization of an amino group onto an unsaturated bond within the same molecule. | Can provide good stereocontrol depending on the substrate and catalyst. | osaka-u.ac.jp |

| Nitrene Insertion | Formation of a C-N bond by the insertion of a nitrene into a C-H bond. | Stereochemistry can be influenced by the directing groups and catalyst. | osaka-u.ac.jp |

Intramolecular Aminocyclization Strategies

Intramolecular aminocyclization offers a direct route to the pyrrolidine ring fused or appended to the cyclooctene framework. This strategy involves the cyclization of a suitably functionalized cyclooctene precursor bearing a tethered amine or a precursor to an amine. The regioselectivity and stereoselectivity of the cyclization are critical for obtaining the desired 8-(pyrrolidin-1-yl) substituent.

One potential approach involves the hydroamination of a cyclooctadiene derivative, where an amine is added across one of the double bonds in an intramolecular fashion. The success of this strategy hinges on the appropriate choice of catalyst and reaction conditions to control the regioselectivity of the amine addition and the stereochemistry of the newly formed stereocenters.

Another strategy is the intramolecular Michael addition of an amine to an activated cyclooctenone system. This approach would require the synthesis of a cyclooctenone with a tethered amine precursor. The stereochemical outcome of the Michael addition can often be controlled by the use of chiral auxiliaries or catalysts.

Asymmetric Synthesis of Pyrrolidine Derivatives

The asymmetric synthesis of the pyrrolidine moiety is essential for obtaining enantiomerically pure this compound. Several methods have been developed for the asymmetric synthesis of substituted pyrrolidines.

One common approach is the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, and is subsequently removed. Another powerful method is the use of chiral catalysts, which can induce enantioselectivity in a variety of transformations, including cycloaddition and cyclization reactions.

Recent advances have focused on the development of catalytic asymmetric methods that are more efficient and atom-economical. These include organocatalysis and transition-metal catalysis, which have been successfully applied to the synthesis of a wide range of chiral pyrrolidine derivatives. The choice of the specific asymmetric strategy will depend on the nature of the available starting materials and the desired stereochemical outcome.

| Asymmetric Strategy | Description | Advantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereoselective reactions. | High levels of stereocontrol can be achieved. |

| Chiral Catalysts | A small amount of a chiral catalyst is used to induce enantioselectivity. | More atom-economical than stoichiometric chiral auxiliaries. |

| Organocatalysis | The use of small organic molecules as catalysts for asymmetric transformations. | Often metal-free and environmentally benign. |

| Transition-Metal Catalysis | The use of chiral transition-metal complexes to catalyze asymmetric reactions. | High catalytic activity and selectivity for a wide range of reactions. |

Controlled Synthesis of the Cyclooct-4-en-1-ol Moiety

Strategies for Introducing the Cyclooctene Ring

The construction of the eight-membered cyclooctene ring can be achieved through various ring-forming reactions. Ring-closing metathesis (RCM) of a suitable diolefin precursor is a powerful and widely used method for the synthesis of medium-sized rings. The choice of the RCM catalyst is crucial for achieving high yields and selectivity.

Another approach involves the [4+4] cycloaddition of two 1,3-diene units. This method can provide direct access to the cyclooctadiene core, which can then be further functionalized. The stereochemical outcome of the cycloaddition is governed by the Woodward-Hoffmann rules.

Stereoselective Hydroxylation and Double Bond Configuration Control

The introduction of the hydroxyl group at the C1 position of the cyclooctene ring must be performed with high stereoselectivity. One common method is the epoxidation of a cyclooctadiene followed by regioselective and stereoselective ring-opening of the epoxide with a suitable nucleophile. The stereochemistry of the resulting alcohol will depend on the stereochemistry of the epoxide and the nature of the ring-opening reaction.

Alternatively, directed hydroxylations, where a directing group on the cyclooctene ring guides the oxidizing agent to a specific face of the double bond, can be employed to achieve high levels of stereocontrol.

Photoisomerization Techniques for Z-Configuration Control

The desired (4Z) configuration of the double bond in the cyclooctene ring can be achieved through photoisomerization. The photoisomerization of a (E)-cyclooctene precursor to the corresponding (Z)-isomer can be accomplished by irradiation with UV light in the presence of a photosensitizer. rsc.org

The photostationary state, which is the equilibrium mixture of the E and Z isomers under photochemical conditions, is dependent on the wavelength of light used and the nature of the photosensitizer. Aromatic phosphates, phosphonates, phosphinates, and phosphine oxides have been shown to be effective sensitizers for the geometrical photoisomerization of (Z)-cyclooctene to its highly strained (E)-isomer. rsc.org

The efficiency of the photoisomerization can be influenced by various factors, including the solvent and the presence of additives. In some cases, the use of a flow photoreactor can improve the yield and efficiency of the isomerization process. nih.govnih.gov

| Technique | Description | Key Parameters | Ref |

| Sensitized Photoisomerization | Irradiation with UV light in the presence of a photosensitizer to induce E/Z isomerization. | Wavelength, sensitizer, solvent. | rsc.org |

| Flow Photochemistry | Carrying out the photoisomerization in a continuous flow system. | Flow rate, reactor design, irradiation time. | nih.govnih.gov |

Convergent and Divergent Synthetic Pathways to this compound

The construction of the this compound scaffold can be approached through several strategic routes, primarily involving the sequential or late-stage introduction of its key functional groups onto a pre-existing cyclooctene core.

Stepwise Assembly of the Entire Scaffold

A common and effective method for assembling scaffolds of this type involves the functionalization of a readily available starting material, such as (1Z,5Z)-cycloocta-1,5-diene. A plausible stepwise synthesis would proceed via an epoxide intermediate, which establishes the relative stereochemistry of the amino and hydroxyl groups.

A typical sequence is outlined below:

Monosubstitution: The process would begin with the selective mono-epoxidation of (1Z,5Z)-cycloocta-1,5-diene to yield cycloocta-1,2-epoxy-5-ene. This reaction is typically achieved using a controlled amount of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Nucleophilic Ring-Opening: The resulting epoxide is then subjected to a nucleophilic ring-opening reaction using pyrrolidine as the nucleophile. This attack occurs at one of the electrophilic carbons of the epoxide ring, leading to the formation of the C-N bond and the hydroxyl group simultaneously. This step results in a trans-1,2-amino alcohol arrangement on the cyclooctene ring, yielding the target compound, this compound.

This pathway is advantageous as it builds the core structure efficiently and sets the required stereocenters in a predictable manner based on the well-understood mechanism of epoxide ring-opening.

Late-Stage Functionalization Approaches

Late-stage functionalization involves introducing the pyrrolidine group onto a cyclooctene ring that already possesses a hydroxyl group and a suitable leaving group. This strategy offers flexibility, allowing for the diversification of the amine component in the final step.

A potential late-stage approach could involve:

Preparation of a Precursor: A starting material such as (Z)-cyclooct-4-en-1-ol is converted into a derivative with a leaving group at the 8-position. This can be achieved by transforming the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by an SN2 reaction with a nucleophile to introduce another functional group, or through allylic halogenation.

Nucleophilic Substitution: The precursor, now equipped with a leaving group (e.g., a bromide or tosylate) at the C8 position, is reacted with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing the leaving group to form the final C-N bond and yield this compound.

This approach is valuable in medicinal chemistry for creating libraries of related compounds by varying the nucleophilic amine in the final step.

Derivatization and Scaffold Modification of this compound

The three key functional groups of the title compound—the pyrrolidine nitrogen, the cyclooctene double bond, and the hydroxyl group—serve as handles for a wide range of chemical modifications, allowing for the synthesis of diverse analogs.

Modification at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, making it a good nucleophile chemicalbook.com. It can readily participate in various bond-forming reactions. Pyrrolidine itself is known to undergo electrophilic substitution with alkyl and acyl halides to form N-substituted derivatives chemicalbook.com. Further reaction of an N-alkylpyrrolidine can lead to quaternary salts chemicalbook.com.

Table 1: Potential Reactions at the Pyrrolidine Nitrogen

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine / Quaternary Ammonium (B1175870) Salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Urea Formation | Phenyl Isocyanate (PhNCO) | N,N'-Disubstituted Urea |

| Thiourea Formation | Phenyl Isothiocyanate (PhNCS) | N,N'-Disubstituted Thiourea |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl Derivative |

Functionalization of the Cyclooctene Ring

The endocyclic double bond of the cyclooctene ring is a site for various addition reactions. The reactivity of the C=C bond in cyclooctene systems is well-documented, including its use in polymerization and click chemistry nsf.govumn.edu. While many advanced applications use the more strained trans-cyclooctene (B1233481) nih.govsigmaaldrich.comtcichemicals.com, the cis-alkene in the title compound is also reactive.

Table 2: Potential Reactions at the Cyclooctene Double Bond

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated Cyclooctane Derivative |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄ (catalytic), NMO | Diol |

| Halogenation | Br₂ | Dibromide |

| Thiol-ene Addition | Thiophenol, AIBN | Thioether |

Transformations of the Hydroxyl Group

The secondary hydroxyl group is a versatile functional handle that can be oxidized, converted into a leaving group, or used in substitution reactions to form ethers and esters nih.govyoutube.com. The conversion of the hydroxyl group into a better leaving group is a common strategy to enable subsequent nucleophilic substitution youtube.com.

Table 3: Potential Transformations of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

| Esterification | Acetic Anhydride, Pyridine | Ester |

| Etherification (Williamson) | NaH, then CH₃I | Ether |

| Conversion to Leaving Group | Tosyl Chloride (TsCl), Pyridine | Tosylate |

| Halogenation | Thionyl Chloride (SOCl₂) | Chloride |

Advanced Spectroscopic and Stereochemical Characterization of 4z 8 Pyrrolidin 1 Yl Cyclooct 4 En 1 Ol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol, providing detailed information about the carbon skeleton, proton environments, and their connectivity.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclooctene (B146475) ring, the pyrrolidine (B122466) ring, and the hydroxyl group. The olefinic protons (H-4 and H-5) of the cis-double bond would appear in the downfield region, typically around 5.5-5.7 ppm, as a multiplet. chemicalbook.com The protons on the carbons adjacent to the nitrogen of the pyrrolidine ring are also expected to be downfield due to the deshielding effect of the nitrogen atom. The proton on the carbon bearing the hydroxyl group (H-1) would likely appear as a multiplet in the range of 3.5-4.0 ppm. The remaining methylene (B1212753) protons of the cyclooctene and pyrrolidine rings would resonate in the upfield region, typically between 1.2 and 2.8 ppm, with significant signal overlap, which can be resolved using two-dimensional (2D) NMR techniques.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. The olefinic carbons (C-4 and C-5) are expected to resonate around 130 ppm. chemicalbook.com The carbon atom attached to the hydroxyl group (C-1) would appear in the range of 65-75 ppm, while the carbon adjacent to the pyrrolidine nitrogen (C-8) would be found in a similar downfield region. The carbons of the pyrrolidine ring and the remaining saturated carbons of the cyclooctene ring will have chemical shifts in the range of 20-50 ppm. organicchemistrydata.orgoregonstate.edu

2D NMR Spectroscopy: To establish the connectivity of the atoms, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY: This experiment reveals proton-proton couplings within the molecule. For instance, the olefinic protons would show correlations to the adjacent allylic protons. The proton at C-1 would show correlations to the neighboring methylene protons at C-2 and C-8. These correlations help in tracing the proton network throughout the cyclooctene and pyrrolidine rings.

HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum.

The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | 3.6 - 3.9 | m | - |

| H-2, H-7 | 1.5 - 2.2 | m | - |

| H-3, H-6 | 2.0 - 2.4 | m | - |

| H-4, H-5 | 5.5 - 5.7 | m | J_cis = 10-12 Hz |

| H-8 | 2.8 - 3.1 | m | - |

| Pyrrolidine CH₂ (α to N) | 2.5 - 2.8 | m | - |

| Pyrrolidine CH₂ (β to N) | 1.7 - 1.9 | m | - |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-1 | 68 - 72 |

| C-2, C-7 | 30 - 35 |

| C-3, C-6 | 25 - 30 |

| C-4, C-5 | 129 - 131 |

| C-8 | 60 - 65 |

| Pyrrolidine C (α to N) | 50 - 55 |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry and conformational preferences of the molecule. columbia.edulibretexts.org

For this compound, the cis configuration of the double bond can be confirmed by a strong NOE/ROE correlation between the olefinic protons H-4 and H-5. The relative stereochemistry of the substituents at C-1 and C-8 can be elucidated by observing the NOE/ROE cross-peaks between the protons attached to these carbons (H-1 and H-8) and other protons on the cyclooctene ring. For example, an NOE between H-1 and H-8 would suggest that these protons are on the same face of the ring, indicating a cis relative stereochemistry of the hydroxyl and pyrrolidinyl groups. Conversely, the absence of such a correlation might suggest a trans relationship.

Furthermore, these experiments can provide insights into the conformation of the flexible eight-membered ring. nih.gov By analyzing the pattern of NOE/ROE correlations between various protons around the ring, it is possible to deduce the predominant conformation, such as a boat-chair or a twist-boat conformation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amine, and alkene functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. wpmucdn.comspectroscopyonline.com The C-O stretching vibration of the secondary alcohol is expected to appear in the 1150-1075 cm⁻¹ region. spectroscopyonline.com The C-N stretching vibration of the tertiary amine (pyrrolidine) would likely be observed in the 1250-1020 cm⁻¹ range. The stretching vibration of the cis-disubstituted C=C bond is expected to give a weak to medium absorption band around 1650-1670 cm⁻¹, and the =C-H stretching vibration should appear just above 3000 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=C stretching vibration is expected to be a strong band, as the polarizability of this bond changes significantly during vibration. The various C-H and C-C stretching and bending vibrations of the aliphatic rings will also be observable.

Table 3: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| C-O | Stretching | 1075-1150 (medium) | Medium |

| C=C | Stretching | 1650-1670 (weak to medium) | Strong |

| =C-H | Stretching | 3010-3040 (medium) | Medium |

| C-N | Stretching | 1020-1250 (medium) | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₂H₂₁NO, molecular weight: 195.30 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Under electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z 195 would be observed. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule ([M-18]⁺˙) and the loss of a hydrogen atom ([M-1]⁺). whitman.eduwhitman.edu The presence of the pyrrolidine ring would lead to characteristic fragmentation patterns, such as the cleavage of the C-N bond alpha to the nitrogen atom, resulting in a stable iminium ion. The loss of the pyrrolidine moiety or fragments thereof would also be expected. wvu.edu

Electrospray ionization (ESI), a softer ionization technique, would likely produce a prominent protonated molecule [M+H]⁺ at m/z 196. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation and provide further structural details.

Table 4: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment |

|---|---|

| 195 | [M]⁺˙ (Molecular ion) |

| 196 | [M+H]⁺ (Protonated molecule) |

| 178 | [M-OH]⁺ or [M-H₂O+H]⁺ |

| 177 | [M-H₂O]⁺˙ |

| 125 | [M - C₄H₈N]⁺ (Loss of pyrrolidine) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. researchgate.netresearchgate.netnih.gov For this compound, which has two stereocenters (C-1 and C-8), X-ray crystallography could unambiguously determine the relative and absolute configuration of these centers.

The analysis of the diffraction data would yield precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the solid-state conformation of the cyclooctene ring and the orientation of the hydroxyl and pyrrolidinyl substituents. This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group. The determination of the absolute configuration is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. ed.ac.uk

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most common method for separating enantiomers and determining the enantiomeric purity of a sample. oup.comresearchgate.net

The separation is based on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times. A variety of CSPs are available, and the selection of the appropriate column and mobile phase is crucial for achieving good separation. For an amino alcohol like the target compound, CSPs based on polysaccharides or cyclodextrins are often effective. researchgate.net

The result of a chiral HPLC analysis is a chromatogram showing two peaks corresponding to the two enantiomers. The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess (ee) of the sample, which is a measure of its enantiomeric purity. In some cases, derivatization of the amino alcohol with a chiral derivatizing agent may be employed to form diastereomers that can be separated on a standard achiral column. tandfonline.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

The application of CD spectroscopy to this compound and its analogs would be multifaceted, primarily focusing on the determination of absolute configuration and the analysis of conformational isomers.

Determination of Absolute Configuration: The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum with that of a known standard or with a theoretically calculated spectrum. mtoz-biolabs.comnih.gov In the absence of a reference compound, computational methods such as Time-Dependent Density Functional Theory (TDDFT) have become an invaluable tool for predicting CD spectra. nih.gov By calculating the theoretical CD spectra for both enantiomers of a molecule, a comparison with the experimental spectrum can allow for an unambiguous assignment of the absolute configuration. nih.gov

The following table outlines the potential application of CD spectroscopy for the characterization of this compound:

| Chromophore/Structural Feature | Expected Wavelength Region (nm) | Potential Information from CD Spectrum |

| C=C double bond | Below 250 | Contribution to the far-UV CD spectrum, sensitive to the local stereochemical environment. |

| Pyrrolidinyl group (n → σ* transitions) | Around 200-240 | Information on the orientation of the pyrrolidinyl group relative to the cyclooctene ring. |

| Hydroxyl group (n → σ* transitions) | Below 220 | Contribution to the far-UV CD spectrum, influenced by hydrogen bonding and conformation. |

| Overall molecular chirality | Full spectrum | Determination of absolute configuration through comparison with theoretical calculations. |

Interactive Data Table

Theoretical and Computational Investigations of 4z 8 Pyrrolidin 1 Yl Cyclooct 4 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and geometric structure of a molecule. Such calculations, typically employing methods like Density Functional Theory (DFT), could provide significant insights into the behavior of (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol.

Electronic Structure and Molecular Orbital Analysis

A molecular orbital analysis would reveal the distribution and energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and electronic transitions. Without specific calculations, a hypothetical data table for such properties cannot be populated.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy). These predictions are valuable for interpreting experimental spectra and confirming the molecule's structure. A table of predicted versus experimental spectroscopic data would be a key component of such a study, but the requisite computational data is not available.

Conformation-Energy Landscape Exploration

The flexible eight-membered ring of the cyclooctene (B146475) core, coupled with the pyrrolidine (B122466) substituent, suggests a complex conformational landscape. A systematic computational search would be required to identify the various low-energy conformers and to calculate their relative stabilities. This would involve mapping the potential energy surface as a function of key dihedral angles.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility and intermolecular interactions.

Conformational Flexibility of the Eight-Membered Ring

MD simulations could illuminate the conformational transitions of the cyclooctene ring. The presence of the cis-(Z) double bond imposes significant constraints, but various boat-chair and twist-boat conformations are likely accessible. Analysis of the simulation trajectories would quantify the populations of these conformers and the kinetics of their interconversion.

Dynamic Behavior of the Pyrrolidine Moiety

The pyrrolidine ring also possesses a degree of flexibility, typically adopting envelope or twist conformations. MD simulations would reveal the preferred puckering of the pyrrolidine ring and its dynamic coupling to the motions of the larger cyclooctene ring. The orientation of the pyrrolidine substituent relative to the eight-membered ring would also be a key aspect of this analysis.

Mechanistic Studies of Reaction Pathways

Transition State Analysis in Synthesis

No published data is currently available regarding the transition state analysis for the synthesis of this compound. Computational studies that would elucidate the energy barriers and geometries of transition states in its formation have not been reported.

Computational Modeling of Stereoselectivity

There is no information available in the current scientific literature on the computational modeling of the stereoselectivity of this compound. Such studies would be valuable for understanding the factors that control the formation of its specific stereoisomers.

Structure-Property Relationships through Computational Approaches

Detailed computational analyses, such as Density Functional Theory (DFT) calculations, to determine the relationships between the molecular structure of this compound and its electronic, spectroscopic, and reactive properties have not been documented. Therefore, no data tables or detailed research findings can be presented.

It is important to note that while there is a substantial body of research on the computational analysis of related compounds, such as trans-cyclooctenes used in bioorthogonal chemistry, these findings cannot be directly extrapolated to the specific cis-(4Z) isomer with pyrrolidinyl and hydroxyl substitutions without dedicated computational studies.

Future theoretical and computational research is necessary to build a scientific understanding of the properties and reactivity of this compound.

Mechanistic Investigations of Chemical Transformations Involving 4z 8 Pyrrolidin 1 Yl Cyclooct 4 En 1 Ol

Kinetic Studies of Derivatization Reactions

A fundamental understanding of any chemical transformation begins with kinetics. For (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol, kinetic studies of its derivatization reactions are essential to determine reaction rates, establish rate laws, and calculate activation parameters. Such studies would involve systematically varying concentrations of reactants and catalysts, as well as temperature, to probe the mechanism of reactions such as esterification of the hydroxyl group or alkylation of the pyrrolidine (B122466) nitrogen.

Table 1: Proposed Kinetic Experiments for Derivatization of this compound

| Reaction Type | Reactant | Monitored Variable | Potential Insights |

| Esterification | Acyl chloride | Disappearance of starting material | Reaction order, rate constant |

| O-Alkylation | Alkyl halide | Formation of ether product | Nucleophilicity of the hydroxyl group |

| N-Alkylation | Alkyl halide | Formation of quaternary ammonium (B1175870) salt | Nucleophilicity of the pyrrolidine nitrogen |

This table represents a hypothetical experimental design, as no specific data is currently available.

Stereochemical Outcomes and Diastereomeric Control

The presence of multiple stereocenters in this compound suggests that its reactions could exhibit a high degree of stereoselectivity. Investigations into the stereochemical outcomes of its transformations are crucial for understanding how the existing chiral centers influence the formation of new ones. For instance, reactions at the cyclooctene (B146475) double bond or the carbinol carbon could proceed with significant diastereomeric control, dictated by the spatial arrangement of the pyrrolidine and hydroxyl substituents. The analysis of product ratios, for example, through nuclear magnetic resonance (NMR) spectroscopy or chiral chromatography, would be instrumental in quantifying this control.

Catalytic Applications in Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amine and a coordinating hydroxyl group, suggests its potential as a ligand in transition-metal catalysis or as an organocatalyst. The pyrrolidine moiety is a common feature in successful organocatalysts for a variety of asymmetric transformations. Research in this area would involve screening the compound's efficacy in well-established catalytic reactions, such as aldol (B89426) or Michael additions, to uncover any catalytic activity and enantioselectivity.

Reactivity of the Pyrrolidine Amine and Cyclooctene Double Bond

The reactivity of this compound is primarily dictated by the pyrrolidine nitrogen and the cyclooctene double bond. A systematic investigation into the distinct reactivity of these functional groups is fundamental.

Nucleophilic Reactivity of the Pyrrolidine Nitrogen

The lone pair of electrons on the pyrrolidine nitrogen atom renders it nucleophilic. wikipedia.org The extent of this nucleophilicity in the context of the entire molecule is a key parameter to be determined. Competitive reaction studies, where an electrophile is introduced to the molecule, could reveal whether the nitrogen or the hydroxyl oxygen is the more reactive nucleophilic center under various conditions.

Electrophilic Reactivity of the Cyclooctene Double Bond

The double bond in the cyclooctene ring is susceptible to attack by electrophiles. The (4Z) configuration of this double bond will influence its accessibility and reactivity. Standard electrophilic addition reactions, such as halogenation or hydrohalogenation, would provide initial insights into the reactivity of this functional group.

Regioselectivity and Stereoselectivity in Addition Reactions

Addition reactions to the cyclooctene double bond in this compound are expected to exhibit both regioselectivity and stereoselectivity. The proximity and orientation of the pyrrolidinyl and hydroxyl groups are likely to direct incoming electrophiles and nucleophiles to specific faces of the double bond and to one of the two olefinic carbons. For example, intramolecular participation of the hydroxyl group could lead to the formation of bicyclic ether products with a high degree of stereocontrol.

Table 2: Predicted Outcomes of Addition Reactions to the Cyclooctene Double Bond

| Reagent | Expected Major Product Type | Key Controlling Factor |

| HBr | Bromo-alcohol | Markovnikov's rule, potential neighboring group participation |

| Br₂ | Dibromo-derivative | Anti-addition, steric hindrance from substituents |

| m-CPBA | Epoxide | Stereodirection from the hydroxyl or pyrrolidine group |

This table is predictive in nature, based on general principles of organic reactivity, as specific experimental data for this compound is unavailable.

Future Directions and Research Horizons for 4z 8 Pyrrolidin 1 Yl Cyclooct 4 En 1 Ol

Expansion of the Compound Library through Diversification Strategies

Future research could focus on systematically diversifying the core structure of (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol to generate a library of analogues. This would enable a thorough exploration of the structure-activity relationships for various applications. Key diversification strategies could include:

Modification of the Pyrrolidine (B122466) Ring: Introduction of substituents on the pyrrolidine ring would allow for fine-tuning of steric and electronic properties. This could involve alkylation, arylation, or the introduction of functional groups capable of hydrogen bonding.

Stereochemical Variations: Systematic synthesis and investigation of other diastereomers of the core scaffold would be crucial to understanding the role of stereochemistry in its potential biological or material properties.

Derivatization of the Hydroxyl Group: The alcohol functionality serves as a convenient handle for further chemical modifications. Esterification, etherification, and conversion to other functional groups could yield a wide range of derivatives with altered solubility, reactivity, and binding capabilities.

| Diversification Point | Potential Modifications | Anticipated Impact |

| Pyrrolidine Ring | Alkyl, Aryl, Hydroxyl, Carbonyl substituents | Modulate basicity, steric hindrance, and interaction profiles |

| Cyclooctene (B146475) Ring | Introduction of additional functional groups | Altered conformation and reactivity |

| Hydroxyl Group | Ethers, Esters, Carbonates | Modified polarity, solubility, and potential for covalent linkage |

| Stereochemistry | Synthesis of (4E) isomer and other diastereomers | Elucidation of stereochemistry-dependent properties |

Integration into Complex Polycyclic Architectures

The cyclooctene framework of this compound presents an intriguing starting point for the synthesis of more complex, three-dimensional polycyclic systems. Future research in this area could explore:

Transannular Reactions: The proximity of the double bond and other functional groups across the eight-membered ring could be exploited to forge new intramolecular bonds, leading to bicyclic or bridged structures.

Ring-Rearrangement Metathesis: Utilizing the olefinic bond in ring-closing or ring-opening metathesis reactions could provide access to novel and complex carbocyclic and heterocyclic scaffolds.

Diels-Alder and other Cycloadditions: The alkene can act as a dienophile or, after modification, as a diene in cycloaddition reactions, offering a powerful tool for constructing intricate polycyclic systems.

Development of Green Chemistry Approaches for Synthesis

To enhance the sustainability of producing this compound and its derivatives, a focus on green chemistry principles will be paramount. Key areas for development include:

Catalytic Methods: Replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals, would reduce waste and improve atom economy.

Renewable Feedstocks: Investigating synthetic routes that originate from biomass or other renewable starting materials would significantly decrease the environmental footprint.

Alternative Solvents: The use of safer, recyclable, or biodegradable solvents such as water, supercritical fluids, or bio-derived solvents would be a critical step towards a greener synthesis. iaph.in

| Green Chemistry Principle | Proposed Application | Potential Benefit |

| Atom Economy | Transition metal-catalyzed C-N bond formation | Reduced waste, higher efficiency |

| Use of Renewable Feedstocks | Synthesis from bio-based cyclooctadiene | Decreased reliance on petrochemicals |

| Safer Solvents and Auxiliaries | Aqueous reaction media, ionic liquids | Reduced toxicity and environmental impact |

| Catalysis | Biocatalytic or organocatalytic approaches | High selectivity, mild reaction conditions |

Advanced Mechanistic Studies on Chiral Induction

Understanding and controlling the stereochemical outcome of synthetic transformations is a cornerstone of modern chemistry. For this compound, future research should delve into:

Asymmetric Synthesis: The development of catalytic asymmetric methods to control the stereocenters of the cyclooctene ring and the pyrrolidine substituent would be a significant advancement. This could involve chiral catalysts or auxiliaries.

Computational Modeling: In-depth computational studies could elucidate the transition states and intermediates of key reactions, providing valuable insights into the origins of stereoselectivity. This would aid in the rational design of more effective chiral catalysts and reaction conditions.

Exploration of New Catalytic Paradigms

The unique structural and electronic features of this compound suggest its potential use in novel catalytic systems. Research could be directed towards:

Organocatalysis: The pyrrolidine moiety is a well-known structural motif in many successful organocatalysts. The chiral backbone of the cyclooctenol could be leveraged to design new catalysts for a variety of asymmetric transformations.

Ligand Development for Transition Metal Catalysis: The nitrogen and oxygen atoms could act as a bidentate ligand for transition metals. The synthesis of coordination complexes and the exploration of their catalytic activity in reactions such as hydrogenation, C-H activation, or cross-coupling would be a promising research avenue.

Potential in Advanced Material Design and Functionalization

The functional groups present in this compound make it a candidate for incorporation into advanced materials. Future explorations could include:

Polymer Chemistry: The hydroxyl and olefin functionalities could be used to polymerize or graft the molecule onto polymer backbones, thereby introducing specific properties such as chirality or basicity to the resulting material.

Surface Modification: The compound could be used to functionalize the surfaces of materials like silica (B1680970) or gold nanoparticles. This could be useful for creating chiral stationary phases for chromatography or for developing new sensors. The parent compound, (E)-cyclooct-4-enol, is already utilized in strain-promoted copper-free click chemistry for bioconjugation, suggesting that derivatives could find similar applications. sigmaaldrich.comsigmaaldrich.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (4Z)-8-(Pyrrolidin-1-yl)cyclooct-4-en-1-ol?

- Methodology : The synthesis of medium-sized cycloalkenols often involves cyclization reactions or functional group transformations. For example, analogous compounds like cyclooct-4-en-1-ol derivatives are synthesized via catalytic hydrogenation of cyclooctyne intermediates or ring-closing metathesis (RCM) using Grubbs catalysts. The pyrrolidine substituent can be introduced via nucleophilic substitution or reductive amination of a pre-functionalized cyclooctene intermediate .

- Key Steps :

- Purification via recrystallization (e.g., methanol) or column chromatography (silica gel, ethyl acetate/heptane gradients) .

- Stereochemical control (Z-configuration) using chiral catalysts or directing groups to enforce cis-addition .

Q. How can the stereochemical integrity of the (4Z)-configured cyclooctene ring be confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : H-NMR coupling constants () and NOESY correlations to confirm spatial proximity of substituents .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for precise determination of bond angles and stereochemistry .

Q. What safety considerations are critical when handling this compound in the laboratory?

- Safety Protocols :

- Cyclooctene derivatives may form peroxides upon prolonged storage; test with peroxide test strips and store under inert gas (argon/nitrogen) .

- Use fume hoods for synthesis due to volatile organic solvents (e.g., xylene, THF) and potential amine-related toxicity .

Advanced Research Questions

Q. How does the conformational flexibility of the cyclooctene ring influence the compound's reactivity in catalytic applications?

- Computational Analysis :

- Perform DFT calculations (e.g., Gaussian, ORCA) to model ring puckering and substituent effects on transition states.

- Compare energy barriers for ring-opening reactions (e.g., epoxidation) between (4Z) and (4E) isomers .

- Experimental Validation :

- Kinetic studies using stopped-flow spectroscopy to monitor reaction intermediates .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-containing cycloalkenols?

- Data Reconciliation Framework :

- Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to distinguish direct binding from off-target effects.

- Control for stereochemical purity (≥98% by chiral HPLC) to eliminate confounding results from enantiomeric impurities .

- Case Study :

- For structurally similar pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, inconsistent IC values were traced to residual solvent effects in crystallography samples .

Q. How can the compound's adsorption behavior on indoor surfaces (e.g., lab equipment) impact experimental reproducibility?

- Surface Chemistry Analysis :

- Use microspectroscopic imaging (AFM, ToF-SIMS) to quantify surface adsorption under varying humidity/temperature .

- Pre-treat glassware with silanizing agents to minimize non-specific binding .

Q. What advanced techniques elucidate the compound's role in supramolecular host-guest interactions?

- Methodology :

- Isothermal titration calorimetry (ITC) to measure binding constants with macrocyclic hosts (e.g., cucurbiturils).

- Solid-state NMR to study dynamic interactions in inclusion complexes .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Root Cause :

- Variations in pH (e.g., dilute vs. concentrated HCl) and solvent polarity (aqueous vs. THF) lead to divergent degradation pathways.

- Example: In THF/HCl mixtures, the compound undergoes ring contraction to cyclopentene derivatives, whereas aqueous HCl promotes pyrrolidine cleavage .

- Resolution :

- Standardize reaction conditions (pH, solvent, temperature) and characterize by LC-MS to track decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.